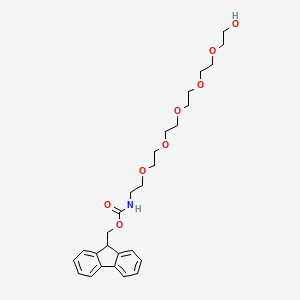
Fmoc-NH-PEG6-alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a polyethylene glycol (PEG) linker, which increases solubility in aqueous media and is commonly used in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-NH-PEG6-alcohol typically involves the reaction of fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) with a polyethylene glycol derivative. The Fmoc group is introduced to protect the amine group, and the terminal hydroxyl group is retained for further derivatization or replacement with other reactive functional groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced under cGMP (current Good Manufacturing Practice) conditions to meet the standards required for research and industrial applications.
Types of Reactions:
Deprotection: The Fmoc group can be deprotected under basic conditions, typically using piperidine, to yield the free amine.
Substitution: The terminal hydroxyl group can undergo substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.
Substitution: Various reagents can be used depending on the desired functional group to be introduced at the terminal hydroxyl position.
Major Products Formed:
Deprotection: The major product is the free amine derivative of the compound.
Substitution: The products vary based on the substituent introduced at the terminal hydroxyl group.
Scientific Research Applications
Fmoc-NH-PEG6-alcohol is widely used in scientific research due to its versatility and functional properties:
Chemistry: It serves as a linker in the synthesis of complex molecules and polymers.
Biology: It is used in the modification of biomolecules, such as peptides and proteins, to enhance their solubility and stability.
Medicine: It is employed in the development of drug delivery systems, particularly in the synthesis of antibody-drug conjugates (ADCs).
Industry: It is used in the production of hydrogels and other materials for various industrial applications.
Mechanism of Action
The mechanism of action of Fmoc-NH-PEG6-alcohol primarily involves its role as a linker or spacer in various chemical and biological systems. The Fmoc group protects the amine during synthesis and can be removed under basic conditions to reveal the free amine for further reactions. The PEG spacer enhances solubility and biocompatibility, making it suitable for use in drug delivery systems and other biomedical applications .
Comparison with Similar Compounds
Fmoc-NH-PEG4-alcohol: Similar structure with a shorter PEG chain.
Fmoc-NH-PEG8-alcohol: Similar structure with a longer PEG chain.
Fmoc-NH-PEG12-alcohol: Similar structure with an even longer PEG chain.
Comparison: Fmoc-NH-PEG6-alcohol is unique due to its specific PEG chain length, which provides an optimal balance between solubility and flexibility. The choice of PEG chain length can affect the properties of the final product, such as solubility, biocompatibility, and the ability to undergo further chemical modifications .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37NO8/c29-10-12-32-14-16-34-18-20-35-19-17-33-15-13-31-11-9-28-27(30)36-21-26-24-7-3-1-5-22(24)23-6-2-4-8-25(23)26/h1-8,26,29H,9-21H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTKONDHKVRJBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

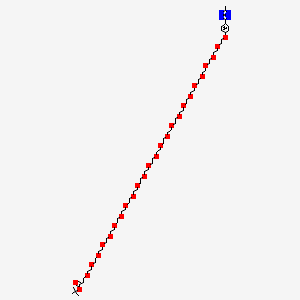
![3-[2-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B8114382.png)
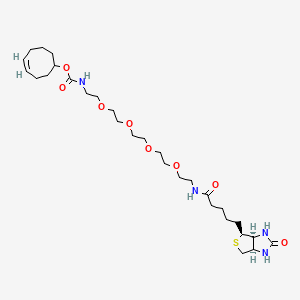
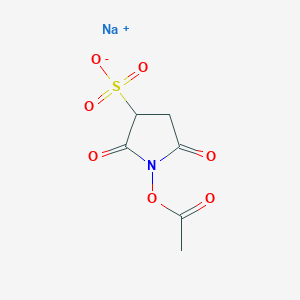

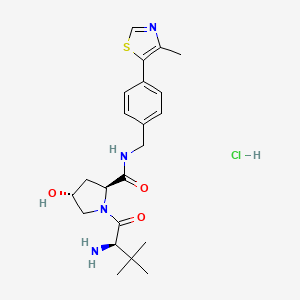


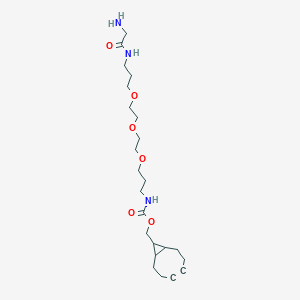
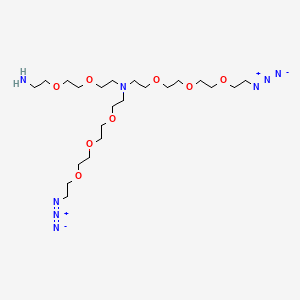
![2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-Fluorene-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B8114449.png)
![Carbamic-acid,C29bis[2-(2-hydroxyethoxy)ethyl],9H-fluoren-9-ylmethyl ester-(9CI)](/img/structure/B8114464.png)
![[4-[[(2S)-2-[[(2S)-2-[[(2S)-2-(2,5-dioxopyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B8114465.png)
